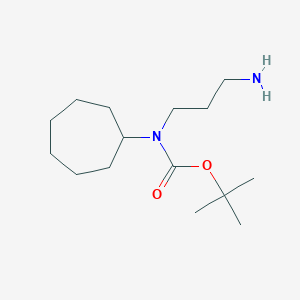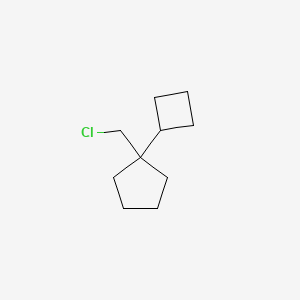![molecular formula C8H8BrN5 B15254854 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15254854.png)
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C8H8BrN5
Preparation Methods
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-carbaldehyde and 1H-1,2,4-triazol-3-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. .
Scientific Research Applications
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes.
Comparison with Similar Compounds
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-bromopyridin-3-yl)methanamine and 5-bromopyridine-3-carbaldehyde share structural similarities.
Uniqueness: The presence of the 1H-1,2,4-triazol-3-amine moiety in this compound provides unique properties, such as enhanced binding affinity to certain enzymes and increased stability under physiological conditions
Properties
Molecular Formula |
C8H8BrN5 |
|---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-1-6(2-11-3-7)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13) |
InChI Key |
IXDYRMFQCODFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



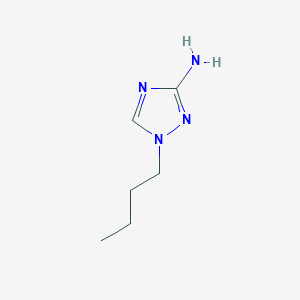
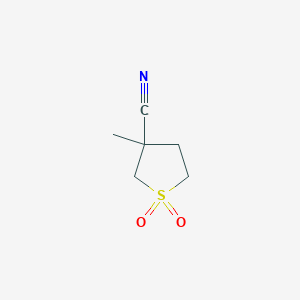
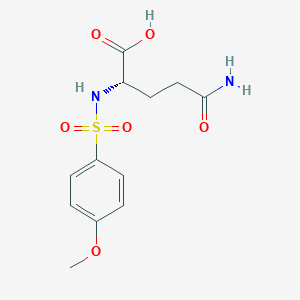

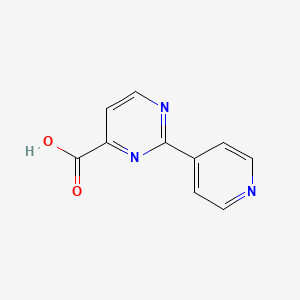
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254800.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B15254804.png)
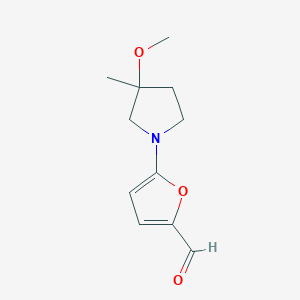
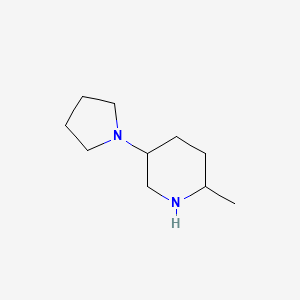
![2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B15254813.png)
